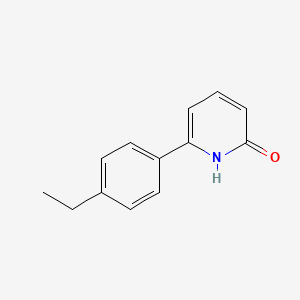

2-Hydroxy-6-(4-ethylphenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-ethylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-10-6-8-11(9-7-10)12-4-3-5-13(15)14-12/h3-9H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGUHMBPWDTVRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671747 | |

| Record name | 6-(4-Ethylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111114-74-9 | |

| Record name | 6-(4-Ethylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Organic Transformations

Retrosynthetic Analysis of 2-Hydroxy-6-(4-ethylphenyl)pyridine

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, two primary retrosynthetic disconnections can be envisioned, highlighting the key bond formations required for its assembly.

Disconnection I: C-C Bond Disconnection

The most straightforward disconnection is at the carbon-carbon bond between the pyridine (B92270) ring and the 4-ethylphenyl group. This approach simplifies the target molecule into a 6-substituted-2-hydroxypyridine synthon and a 4-ethylphenyl synthon. This strategy points directly toward transition-metal-catalyzed cross-coupling reactions, where a halogenated (e.g., bromo or chloro) 2-hydroxypyridine (B17775) derivative is coupled with a 4-ethylphenyl organometallic reagent.

Disconnection II: Pyridine Ring Disconnection

A more fundamental approach involves the disconnection of the pyridine ring itself. This strategy falls under the category of classical heterocyclic ring-forming reactions. advancechemjournal.com The pyridine ring can be deconstructed into acyclic precursors. For a 2,6-disubstituted pyridine, this could involve a reaction between an α,β-unsaturated compound and a component providing the nitrogen atom, such as an enamine or ammonia (B1221849) derivative, combined with a dicarbonyl compound or its equivalent. advancechemjournal.com This pathway builds the heterocyclic core from the ground up.

These two distinct retrosynthetic approaches form the basis for the synthetic strategies discussed in the following sections.

Established Synthetic Pathways for 2,6-Disubstituted Hydroxypyridines

The synthesis of 2,6-disubstituted hydroxypyridines can be achieved through various established methods, ranging from classical ring-forming reactions to modern cross-coupling strategies.

Classical Heterocyclic Ring-Forming Reactions and Cycloadditions

The de novo construction of the pyridine ring is a powerful method for accessing substituted pyridines. These reactions assemble the heterocyclic core from simpler, often acyclic, starting materials.

One of the most significant strategies is the transition metal-catalyzed [2+2+2] cycloaddition. nih.gov This reaction provides a fascinating tool for constructing pyridine rings by reacting nitriles with two alkyne molecules. The method allows for control over the substitution pattern on the resulting pyridine. nih.gov

Another prominent method is the [4+2] cycloaddition, or hetero-Diels-Alder reaction. rsc.orgrsc.org This approach involves the reaction of a 1-azadiene (a four-atom component containing nitrogen) with a two-carbon π-component, such as an alkyne or a substituted alkene. rsc.org The initial cycloaddition forms a dihydropyridine (B1217469) intermediate, which then aromatizes to the final pyridine product. Inverse-electron-demand Diels-Alder reactions, where the nitrogen is part of an electron-poor diene system like a 1,2,4-triazine, are particularly successful for pyridine synthesis. acsgcipr.org Following the cycloaddition, a small neutral molecule (e.g., N₂) is typically extruded to yield the pyridine ring. acsgcipr.org

Formal (3+3) cycloadditions have also been developed for the practical synthesis of substituted pyridines from readily available enamines and unsaturated aldehydes or ketones. acs.org These methods can provide access to various tri- or tetrasubstituted pyridine scaffolds.

A traditional route to certain 2,6-disubstituted pyridines, such as 2,6-pyridinedimethanol, starts with the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, followed by further chemical transformations. google.comethz.ch While effective, these multistep routes can sometimes involve harsh reagents and produce modest yields. ethz.ch More sustainable, biocatalytic methods have also been developed for such transformations. rsc.orggoogle.com

Transition-Metal-Catalyzed Cross-Coupling Strategies for Aryl-Pyridine Construction

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. rsc.orgresearchgate.net These methods are particularly well-suited for the synthesis of 2-arylpyridines by coupling a pyridine derivative with an aryl partner. The general scheme involves the reaction of a halopyridine with an organometallic aryl species in the presence of a metal catalyst, most commonly palladium. rsc.org

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, prized for its functional group tolerance and the relatively low toxicity of its boron-based reagents. organic-chemistry.org The reaction couples an organic halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.com

For the synthesis of 2-arylpyridines, this typically involves the reaction of a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) with an arylboronic acid. acs.org Recent advancements have expanded the scope of electrophilic partners to include sulfonyl fluorides, such as pyridine-2-sulfonyl fluoride (B91410) (PyFluor), which can be coupled with various hetero(aryl) boronic acids and esters. claremont.educdnsciencepub.com

| Pyridine Substrate | Arylating Agent | Catalyst | Base | Solvent | Yield Range | Reference |

|---|---|---|---|---|---|---|

| 2-Halogenopyridines | Aryl Boronic Acids | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Aqueous isopropanol, Dioxane | 52-99% | rsc.org |

| Pyridine-2-sulfonyl fluoride (PyFluor) | Hetero(aryl) Boronic Acids/Esters | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 5-89% | claremont.educdnsciencepub.com |

| 2-Bromopyridine | Arylboronic Acids | Pd(OAc)₂ with phosphine (B1218219) ligands | K₃PO₄ | Toluene/H₂O | Good to Excellent | acs.org |

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is highly versatile and allows for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org The organozinc reagents are typically more reactive than their organoboron or organotin counterparts.

In the context of synthesizing 2-arylpyridines, a 2-halopyridine can be coupled with an arylzinc reagent. wikipedia.org The reaction is often catalyzed by palladium complexes with phosphine ligands. nih.gov Recent developments have focused on creating more active and stable catalyst systems to improve yields and expand the substrate scope, including the coupling of sterically demanding secondary alkylzinc halides with aryl halides. organic-chemistry.orgnih.gov

| Component | Description | Reference |

|---|---|---|

| Organometallic Reagent | Organozinc Halides (e.g., R-ZnX) | wikipedia.orgorganic-chemistry.org |

| Electrophile | Aryl/Vinyl/Alkenyl Halides or Triflates | wikipedia.org |

| Catalyst | Palladium(0) or Nickel(0) complexes (e.g., Pd(PPh₃)₄, Ni(acac)₂) | wikipedia.org |

| Key Advantage | High reactivity of the organozinc reagent, broad scope. | organic-chemistry.org |

The Stille coupling reaction creates a carbon-carbon bond by reacting an organotin compound (stannane) with an sp²-hybridized organic halide in the presence of a palladium catalyst. wikipedia.orglibretexts.org Stannanes are stable and tolerant of a wide variety of functional groups, making the Stille reaction a powerful synthetic tool despite the toxicity of tin compounds. organic-chemistry.orgnumberanalytics.com

To form a 2-arylpyridine, a 2-halopyridine is coupled with an arylstannane, such as aryl-tributyltin. The reaction is typically catalyzed by palladium(0) complexes like Pd(PPh₃)₄. numberanalytics.com The catalytic cycle involves oxidative addition of the halopyridine to the Pd(0) center, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the 2-arylpyridine and regenerate the catalyst. libretexts.org Efforts to improve the reaction include the use of copper(I) salts as co-catalysts to accelerate the coupling. organic-chemistry.org

| Component | Example | Role in Reaction | Reference |

|---|---|---|---|

| Organotin Reagent | R¹-Sn(Alkyl)₃ (e.g., Aryl-SnBu₃) | Nucleophilic aryl group donor | wikipedia.org |

| Organic Electrophile | R²-X (e.g., 2-Bromopyridine) | Electrophilic partner | wikipedia.org |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates the cross-coupling cycle | numberanalytics.com |

| Additives | Cu(I) salts, LiCl | Can accelerate the transmetalation step | organic-chemistry.orgresearchgate.net |

Other Palladium-Catalyzed C-C and C-N Bond Formations

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The synthesis of 2-arylpyridines, such as this compound, can be envisioned through various palladium-catalyzed C-H activation and functionalization strategies. rsc.orgresearchgate.netnih.gov These methods are often characterized by high regioselectivity and good functional group tolerance. nih.gov

A primary approach involves the direct C-H arylation of a pre-existing 2-hydroxypyridine core. While specific examples for 2-hydroxypyridine are not detailed in the provided context, the C-H activation of 2-phenylpyridine (B120327) at the ortho-position of the phenyl ring is a well-established transformation. rsc.orgresearchgate.netnih.gov This suggests the feasibility of a related strategy starting with a protected 2-hydroxypyridine and a suitable arylating agent.

Alternatively, the pyridine ring can be constructed with the C-C bond already in place. Palladium-catalyzed C-H activation of acetylated anilines and subsequent coupling with epoxides proceeds through a 6,4-palladacycle intermediate to form β-hydroxy products. rsc.orgrsc.org This methodology, while not directly yielding a pyridine, demonstrates the formation of a C-C bond ortho to a nitrogen-containing group, a key structural feature of the target molecule. rsc.orgrsc.org

Furthermore, palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds has been employed to generate 5,6-dihydrophenanthridines. nih.gov This highlights the power of palladium catalysis to forge C-C bonds between aromatic systems. A plausible catalytic cycle for such transformations often involves the formation of a palladacycle intermediate, followed by oxidative addition, reductive elimination, and regeneration of the Pd(II) catalyst. nih.govnih.gov

The table below summarizes representative palladium-catalyzed reactions that are conceptually relevant to the synthesis of 2-arylpyridines.

| Reaction Type | Substrates | Catalyst/Reagents | Key Feature |

| C-H Arylation | 2-phenylpyridine, Arylating agent | Pd(OAc)₂, Oxidant | Direct formation of a C-C bond at the ortho-position of the phenyl ring. nih.gov |

| C-H Alkylation | Acetanilides, Epoxides | Pd(OAc)₂ | Formation of a β-hydroxy product via a 6,4-palladacycle. rsc.orgrsc.org |

| Intramolecular Dehydrogenative Coupling | N-Aryl-2-aminobiphenyls | Pd(OAc)₂, Cu(OAc)₂ | Formation of a C-C bond between two aromatic rings. nih.gov |

| Hydroxycarbonylation | (Hetero)aryl halides | Palladium catalyst | Synthesis of carboxylic acids on DNA-encoded libraries. nih.gov |

Multicomponent Reaction Approaches to Pyridine Ring Systems

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like substituted pyridines in a single synthetic operation. nih.govnih.govnih.gov These reactions are highly valued for their ability to rapidly generate molecular diversity from simple and readily available starting materials. nih.gov

One notable MCR approach is the dehydrogenative coupling of alcohols and aryl methyl ketones using ammonium (B1175870) acetate (B1210297) as the nitrogen source, catalyzed by heterogeneous palladium nanoparticles. nih.gov This method allows for the synthesis of 2,4,6-trisubstituted pyridines. nih.gov By selecting 1-(4-ethylphenyl)ethan-1-one as the ketone component and an appropriate C3 synthon, a route to this compound could be devised. The proposed mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, which then undergoes condensation with the ketone to form an α,β-unsaturated ketone. A second molecule of the ketone reacts with ammonia to form an enamine, which then condenses with the unsaturated ketone, followed by cyclization and aromatization to yield the pyridine ring. nih.gov

Another powerful MCR involves the acid-controlled reaction of aromatic ketones, aldehydes, and hexamethyldisilazane (B44280) (HMDS) as a nitrogen source under microwave irradiation to selectively produce 2,4,6-triaryl pyridines. nih.gov The choice of Lewis acid plays a crucial role in directing the reaction towards either pyridine or pyrimidine (B1678525) synthesis. nih.gov

Environmentally friendly MCRs have also been developed. A one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate, either under microwave irradiation or conventional heating, provides access to novel pyridine derivatives in high yields. nih.gov Furthermore, water-mediated and catalyst-free MCRs have been reported for the synthesis of complex heterocyclic systems, highlighting the green potential of these methods. acs.org

The following table outlines various multicomponent strategies applicable to pyridine synthesis.

| Reaction Name/Type | Components | Catalyst/Conditions | Product Type |

| Dehydrogenative Coupling | Alcohols, Ketones, NH₄OAc | Pd@HAP, 150 °C | 2,4,6-Trisubstituted Pyridines nih.gov |

| Acid-Controlled Annulation | Ketones, Aldehydes, HMDS | TMSOTf, Microwave | 2,4,6-Triaryl Pyridines nih.gov |

| Four-Component Reaction | Aldehyde, Ethyl Cyanoacetate, Ketone, NH₄OAc | Microwave or Conventional Heating | Substituted Pyridines nih.gov |

| Water-Mediated MCR | Barbituric acids, Amines, Aldehydes | Water, Room Temperature | Pyrido[2,3-d:6,5-d′]dipyrimidines acs.org |

Functional Group Interconversions and Derivatization Strategies at the Pyridine and Phenyl Moieties

Functional group interconversions (FGIs) and derivatization are critical for the synthesis of specific target molecules and for creating analogues for structure-activity relationship studies. For this compound, these transformations can be applied to both the pyridine and the phenyl rings.

On the pyridine moiety, the 2-hydroxy group (which exists in tautomeric equilibrium with the 2-pyridone form) can be introduced at a late stage. For example, a 2-chloropyridine (B119429) derivative can be converted to the corresponding 2-hydroxypyridine. A one-pot method involves the oxidation of 2-chloropyridine to the N-oxide, followed by hydrolysis under alkaline conditions to yield 2-hydroxypyridine-N-oxide. google.com Similarly, 2-chloropyridine N-oxides can be reacted with potassium hydroxide (B78521) to furnish the 1-hydroxy-2-pyridinone tautomer. nih.gov The hydroxyl group itself can be a handle for further reactions. For instance, hydroxypyridines can undergo a one-pot, high-yielding iodination under mild conditions, providing a route to further functionalized derivatives without the need for chromatography. acs.org

On the phenyl moiety, the 4-ethyl group can be introduced via standard aromatic chemistry, such as Friedel-Crafts acylation followed by reduction, prior to the pyridine ring synthesis. Alternatively, derivatization of the ethyl group on the final compound can be performed. Standard methods of benzylic functionalization, such as radical bromination followed by nucleophilic substitution, could introduce further diversity at this position.

Emerging and Sustainable Synthetic Approaches

The development of more sustainable and efficient synthetic methods is a major focus in modern chemistry. This includes the application of green chemistry principles, the use of enabling technologies like flow chemistry, and the exploration of novel catalytic systems.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of pyridines, several green approaches have been developed. These include the use of environmentally benign solvents, solvent-free ("neat") conditions, and energy-efficient reaction activation methods like microwave irradiation. nih.govresearchgate.netchemrxiv.org

Microwave-assisted organic synthesis has been shown to accelerate the formation of pyridines in multicomponent reactions, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov Solvent-free condensation of 2-aminopyridines with diethyl malonate provides a "neat" synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones, highlighting the potential for waste reduction by eliminating the solvent. researchgate.netchemrxiv.org

The use of water as a reaction medium is another key aspect of green chemistry. A catalyst-free, one-pot multicomponent reaction for the synthesis of complex pyridodipyrimidines has been successfully carried out in water at room temperature. acs.org Additionally, visible-light-driven photocatalysis using organic dyes and molecular oxygen as a green oxidant represents an emerging sustainable method for the synthesis of heterocyclic compounds like pyrimidines and benzoxazoles. rsc.org

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for automation and scale-up. beilstein-journals.orgtechnologynetworks.comacs.org The synthesis of pyridines is well-suited to flow chemistry applications.

The Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis have been successfully adapted to a continuous flow microwave reactor. beilstein-journals.orgtechnologynetworks.comresearchgate.net In the Bohlmann-Rahtz synthesis, using a Brønsted acid catalyst allows for a one-step process from an enamine and an ethynyl (B1212043) ketone, avoiding the isolation of intermediates. beilstein-journals.orgtechnologynetworks.com This approach provides the trisubstituted pyridine as a single regioisomer in good yield. beilstein-journals.orgtechnologynetworks.com

The pharmaceutical industry is increasingly adopting flow chemistry for the synthesis of active pharmaceutical ingredients (APIs), many of which are nitrogen-containing heterocycles. acs.orgvcu.edu For example, the manufacturing process for the pyridine-containing drug Nevirapine was streamlined from a five-step batch process to a single continuous step using flow reactors, resulting in a significant increase in yield and a reduction in production costs. vcu.edu

The table below details examples of pyridine synthesis in flow reactors.

| Synthesis Type | Reaction | Reactor | Key Advantages |

| Bohlmann-Rahtz | Ethyl β-aminocrotonate + Phenylpropynone | Microwave Flow Reactor | One-step process, single regioisomer, no intermediate isolation. beilstein-journals.orgtechnologynetworks.comresearchgate.net |

| Hantzsch | Propargyl aldehyde + β-ketoester + Ammonia | Conductive Heating Flow Platform | High yielding, readily transferred to continuous flow. beilstein-journals.orgtechnologynetworks.com |

| Nicotinonitrile Synthesis | Dimerization-prone starting materials | Flow Reactor with dehydrating agent | Improved yield (58% to 92%), reduced number of steps. vcu.edu |

Biocatalytic and Organocatalytic Methods for Pyridine Functionalization

Biocatalysis and organocatalysis are rapidly expanding fields that offer mild and selective alternatives to traditional metal-based catalysis.

Organocatalysis has been applied to the functionalization of pyridines through novel activation modes. A photochemical method utilizes a dithiophosphoric acid as a triple-function catalyst: as a Brønsted acid to protonate the pyridine, as a single-electron transfer (SET) reductant to generate a pyridinyl radical, and as a hydrogen atom abstractor. nih.govnih.gov This allows for the C-H functionalization of pyridines with radicals derived from allylic C-H bonds, offering a distinct regioselectivity compared to classical Minisci reactions. nih.govnih.gov Another organocatalytic approach enables the one-step synthesis of functionalized N-alkyl-pyridinium salts from biomass-derived 5-hydroxymethylfurfural (B1680220) and amines. acs.org

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is a powerful tool for green and selective synthesis. While specific biocatalytic routes to this compound are not yet established, the potential of this approach is significant. Multifunctional biocatalysts are being developed that can catalyze several reaction steps in a single pot, simplifying synthetic sequences. acs.org Furthermore, palladium nanoparticles can be synthesized biotechnologically using bacteria, which then serve as catalysts for C-C coupling reactions. nih.gov This "bio-Pd" represents a convergence of biocatalysis and metal catalysis, offering a sustainable route to catalytically active materials. nih.gov

| Catalysis Type | Method | Catalyst | Transformation |

| Organocatalysis | Photochemical Radical Coupling | Dithiophosphoric Acid | C-H functionalization of pyridines with allylic compounds. nih.govnih.gov |

| Organocatalysis | One-step Synthesis | Formic Acid | Formation of N-alkyl-pyridinium salts from HMF and amines. acs.org |

| Biocatalysis | Multifunctional Catalysis | Engineered Enzymes | Multi-step cascades in a single pot. acs.org |

| Biocatalysis/Metal Catalysis | Bio-Pd Synthesis | Bacteria (e.g., Desulfovibrio desulfuricans) | Formation of Pd(0) nanoparticles for catalysis. nih.gov |

Elucidation of Molecular Structure and Tautomerism Through Advanced Spectroscopy and Diffraction

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

To provide a detailed analysis, the compound would need to be synthesized and subjected to spectroscopic analysis.

Analysis of Electronic Transitions and Energy Levels in Different Environments

Scientific investigation would be required to record the UV-Vis absorption spectra of 2-Hydroxy-6-(4-ethylphenyl)pyridine in a variety of solvents with differing polarities. This would allow for the identification of characteristic absorption bands, such as π→π* and n→π* transitions. By analyzing the shifts in these bands in different solvent environments, researchers could infer details about the electronic energy levels of both the ground and excited states of the molecule's tautomers (the hydroxy-pyridine and pyridone forms).

Characterization of Fluorescent Properties, Quantum Yields, and Lifetimes

Fluorescence spectroscopy would need to be performed by exciting the compound at the wavelengths of its absorption maxima. This would reveal its emission spectrum. To populate a data table, key parameters such as the fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime (the average time the molecule spends in the excited state) would need to be measured in various solvents. Currently, no such data has been published for this compound.

Solvatochromic Behavior and Environmental Sensitivity Studies

This section requires a systematic study of how the absorption and emission spectra of the compound change with solvent polarity. By plotting the energy of the electronic transitions against solvent polarity parameters (like the Reichardt ET(30) scale), one could determine the nature and extent of its solvatochromism. This would provide insights into the difference in dipole moment between the ground and excited states, indicating the molecule's sensitivity to its environment. This research has not been made publicly available.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Detailed information on the solid-state structure requires growing a suitable single crystal of the compound and analyzing it via X-ray diffraction.

Crystal Packing and Intermolecular Interaction Analysis

The crystal structure data would reveal the precise three-dimensional arrangement of molecules in the solid state. This allows for a detailed analysis of intermolecular interactions, such as hydrogen bonds (e.g., between the hydroxyl/amine and carbonyl groups of neighboring tautomers) and π-π stacking interactions between the aromatic rings. A crystallographic information file (CIF) would be necessary to generate data tables of bond lengths, bond angles, and intermolecular contact distances.

Determination of Tautomeric Forms in the Crystalline State

X-ray crystallography is the definitive method for determining which tautomeric form—the 2-hydroxy-pyridine or the 6-(4-ethylphenyl)-2-pyridone—exists in the solid state. The analysis would unambiguously locate the position of the hydrogen atom on either the oxygen or the nitrogen atom. It is known that for many 2-hydroxypyridine (B17775) derivatives, the pyridone tautomer is often favored in the solid state due to its ability to form stable, hydrogen-bonded dimers. However, without a specific crystal structure determination for this compound, its solid-state form remains unconfirmed.

Conformational Preferences and Molecular Rigidity

In the parent compound, 2-phenylpyridine (B120327), the two aromatic rings are known to adopt a non-planar conformation. This twisting is a consequence of steric hindrance between the ortho-hydrogen atoms on the respective rings. For 2-phenylpyridine itself, a dihedral angle of approximately 21 degrees has been reported from computational studies, which is notably smaller than that observed in biphenyl. This suggests a degree of conformational flexibility.

The introduction of substituents on both rings, as in this compound, is expected to significantly influence this conformational preference. The hydroxyl group at the 6-position of the pyridine (B92270) ring can engage in intramolecular hydrogen bonding with the nitrogen atom of the pyridine ring, forming a quasi-six-membered ring. This interaction would favor a more planar arrangement between the pyridine ring and the hydroxyl group, thereby increasing the rigidity of that segment of the molecule.

Table 1: Predicted Conformational Data for this compound based on Analogous Structures

| Parameter | Predicted Value/Range | Comment |

| Pyridine-Phenyl Dihedral Angle | 20° - 40° | Based on substituted 2-phenylpyridine derivatives. The exact angle is a balance between steric hindrance and potential hydrogen bonding. |

| Rotational Barrier | Moderate | The barrier to rotation around the inter-ring C-C bond is expected to be influenced by the presence of the hydroxyl group. |

| Intramolecular Hydrogen Bond (O-H···N) | Likely Present | The 2-hydroxy-pyridine tautomer allows for the formation of a stabilizing intramolecular hydrogen bond, which would enhance planarity of that portion of the molecule. |

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 6 4 Ethylphenyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. For 2-Hydroxy-6-(4-ethylphenyl)pyridine, these calculations offer a detailed picture of its ground state geometry, electron distribution, and the nature of its frontier orbitals.

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. DFT studies, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine the ground state properties of substituted pyridine (B92270) compounds. researchgate.netnih.gov For this compound, DFT calculations would establish the preferred conformation, including bond lengths, bond angles, and the dihedral angle between the pyridine and phenyl rings.

Ab initio methods, which are based on first principles without empirical parameters, provide highly accurate energy and property predictions. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain benchmark-quality data. For heterocyclic systems like pyridones, ab initio calculations that include geometry optimization, polarization functions, electron correlation, and zero-point vibrational energy are crucial for achieving quantitative agreement with experimental values for tautomerization energies. wayne.edu Such high-level calculations are essential for resolving subtle energy differences between tautomers and confirming experimental findings, as was demonstrated in the case of the 2-pyridone/2-hydroxypyridine (B17775) tautomerism. wayne.edu

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, defining the nucleophilic character of a molecule, while the LUMO acts as an electron acceptor, defining its electrophilic character. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity. malayajournal.org A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxypyridine ring, while the LUMO would also be distributed across the aromatic system. The specific energies of these orbitals dictate the molecule's behavior in chemical reactions.

Table 1: Frontier Molecular Orbital Data for Structurally Related Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione iucr.org | B3LYP/6-311G++(d,p) | -5.8915 | -1.9353 | 3.9562 |

This table presents data for structurally related heterocyclic compounds to illustrate typical FMO energy values calculated by DFT methods.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and identifying reactive sites for electrophilic and nucleophilic attack. nih.govmalayajournal.org The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would show a significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, highlighting these as the primary sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction or hydrogen bonding. researchgate.net

Theoretical Investigations of Tautomerism and Energy Landscapes

The tautomeric equilibrium between the hydroxypyridine and pyridone forms is a fundamental characteristic of this class of compounds. Theoretical calculations are essential for understanding the energy landscape and the relative stabilities of these tautomers.

The tautomerism between 2-hydroxypyridine and its corresponding pyridone form, 2-pyridone, is a well-studied equilibrium that is highly sensitive to the surrounding environment.

In the gas phase , theoretical studies and experimental observations have shown that 2-hydroxypyridine and 2-pyridone have very similar stabilities. High-level ab initio calculations, after accounting for geometry optimization, correlation energy, and zero-point vibration, predict that 2-pyridone is only slightly more stable than 2-hydroxypyridine by about 0.3 kcal/mol. wayne.edu Some studies involving multiconfigurational methods have investigated the phototautomerization, indicating that the process from 2-pyridone to 2-hydroxypyridine can occur after electronic excitation. researchgate.netnih.gov

In solution , the equilibrium shifts significantly towards the more polar 2-pyridone tautomer. The preference for the pyridone form increases with the polarity of the solvent due to its larger dipole moment and better solvation. For this compound, the presence of the 4-ethylphenyl substituent is not expected to dramatically alter this fundamental equilibrium, although it may introduce subtle electronic and steric effects. The general principle remains that the hydroxypyridine form is significant in the gas phase, while the pyridone form dominates in polar solvents. wayne.educlockss.org

Table 2: Theoretical Relative Stabilities of 2-Hydroxypyridine vs. 2-Pyridone

| Method/Conditions | Relative Energy (kcal/mol) | Favored Tautomer |

|---|---|---|

| Ab initio (Combined effects) wayne.edu | -0.3 | 2-Pyridone |

This table summarizes the small energy difference between the tautomers in the gas phase, highlighting their near-equal stability.

Transition State Analysis for Tautomeric Interconversion Mechanisms

The interconversion between the hydroxy and pyridone tautomers of this compound proceeds through a transition state, the energy of which dictates the kinetic barrier of the isomerization. Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in locating and characterizing this transition state. nih.gov For related hydroxypyridine systems, these calculations have revealed that the transition state involves the intramolecular transfer of a proton. nih.gov The energy barrier for this proton transfer can be significantly influenced by the presence of mediating molecules, such as a single solvent molecule, which can facilitate the process by lowering the activation energy. nih.gov

Table 1: Hypothetical Transition State Analysis Data for Tautomeric Interconversion of this compound

| Parameter | Value (kcal/mol) | Method |

| Energy of Hydroxy Tautomer | 0.00 | B3LYP/6-311++G(d,p) |

| Energy of Pyridone Tautomer | -1.50 | B3LYP/6-311++G(d,p) |

| Energy of Transition State | +8.50 | B3LYP/6-311++G(d,p) |

| Activation Energy (Hydroxy to Pyridone) | +8.50 | B3LYP/6-311++G(d,p) |

| Activation Energy (Pyridone to Hydroxy) | +10.00 | B3LYP/6-311++G(d,p) |

Note: This data is illustrative and based on typical values for similar pyridine tautomeric systems.

Solvent Effects on Tautomeric Equilibria through Implicit and Explicit Solvation Models

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment. nih.gov Computational models can simulate these solvent effects through two primary approaches: implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, offering a computationally efficient way to assess the influence of solvent polarity on the relative stabilities of the tautomers. nih.gov Explicit models, on the other hand, involve the inclusion of individual solvent molecules in the calculation, providing a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. nih.gov Studies on analogous systems have consistently shown that polar solvents tend to favor the more polar pyridone tautomer. nih.govrsc.org

Simulation of Spectroscopic Properties

Computational methods are powerful tools for predicting and interpreting the spectroscopic characteristics of molecules, offering a direct link between molecular structure and experimental spectra.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with a high degree of accuracy using quantum mechanical methods like DFT, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.comresearchgate.net These calculations provide theoretical chemical shift values that, when compared with experimental data, can confirm or refute proposed structures. The accuracy of these predictions can be further enhanced by considering conformational averaging and the influence of the solvent. mdpi.comnih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for the Pyridine Ring of this compound (Hydroxy Tautomer) in CDCl₃

| Proton | Predicted Chemical Shift (ppm) |

| H3 | 6.85 |

| H4 | 7.50 |

| H5 | 6.70 |

Note: These are hypothetical values calculated using DFT methods and are for illustrative purposes.

Calculation of Vibrational Frequencies and IR Spectra

The vibrational modes of a molecule correspond to the absorption bands observed in its Infrared (IR) spectrum. DFT calculations can predict these vibrational frequencies and their corresponding intensities, allowing for the simulation of the entire IR spectrum. elixirpublishers.commsu.edu This computational approach is invaluable for assigning specific absorption bands to the stretching and bending vibrations of particular functional groups within the molecule, such as the O-H stretch of the hydroxy form or the C=O stretch of the pyridone form. researchgate.netelixirpublishers.comcdnsciencepub.com

Table 3: Calculated Key Vibrational Frequencies for Tautomers of this compound

| Vibrational Mode | Hydroxy Tautomer (cm⁻¹) | Pyridone Tautomer (cm⁻¹) |

| O-H Stretch | ~3400 | - |

| C=O Stretch | - | ~1660 |

| C=N Stretch | ~1610 | ~1600 |

| Aromatic C=C Stretch | ~1580, 1480 | ~1570, 1470 |

Note: These are representative frequencies based on DFT calculations for similar pyridine compounds.

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption and Emission Spectra

The electronic transitions that give rise to a molecule's Ultraviolet-Visible (UV-Vis) absorption spectrum can be effectively modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the spectral bands. nih.govrsc.org By performing TD-DFT calculations, it is possible to predict how changes in tautomeric form, solvent, or substitution pattern will affect the UV-Vis spectrum. nih.govresearchgate.net Such calculations have been successfully applied to a variety of pyridine derivatives to interpret their electronic spectra. mdpi.comnih.gov

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for Tautomers of this compound in Methanol

| Tautomer | Predicted λ_max (nm) | Major Transition |

| Hydroxy | 295 | π → π |

| Pyridone | 320 | π → π |

Note: These hypothetical values are derived from TD-DFT calculations on analogous systems.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer a means to explore the dynamic behavior of this compound over time. MD simulations can reveal the accessible conformations of the molecule, including the rotation of the ethylphenyl group relative to the pyridine ring. nih.gov Furthermore, these simulations are crucial for understanding how the molecule interacts with its environment, such as solvent molecules or biological macromolecules, by mapping out the landscape of intermolecular forces. nih.gov In the context of drug design, MD simulations can provide insights into how a ligand binds to a protein target. nih.gov

Prediction of Nonlinear Optical (NLO) Properties

The field of nonlinear optics (NLO) focuses on the interaction of intense electromagnetic fields, such as those generated by lasers, with materials, leading to a nonlinear response. Materials with significant NLO properties are crucial for various photonic and optoelectronic applications, including optical switching, frequency conversion, and data storage. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting and understanding the NLO properties of organic molecules. This allows for the in-silico design and screening of promising NLO candidates before their synthesis.

The prediction of these properties for this compound would typically involve the following computational steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is usually achieved using DFT methods, for instance, with the B3LYP functional and a suitable basis set like 6-31G(d,p).

Calculation of NLO Properties: Once the geometry is optimized, the electric dipole moment, polarizability, and hyperpolarizability components are calculated. These calculations are often performed using the same level of theory. The total static dipole moment (μ_tot), the mean polarizability (⟨α⟩), the anisotropy of polarizability (Δα), and the total first-order hyperpolarizability (β_tot) are then determined from the individual tensor components.

The magnitude of the first-order hyperpolarizability (β) is a critical indicator of a molecule's potential for second-order NLO applications. A larger β value suggests a stronger NLO response. For organic molecules, a significant β value is often associated with intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected by a π-conjugated system. In this compound, the hydroxy group can act as an electron donor, and the pyridine ring can function as an acceptor, with the phenyl ring contributing to the π-conjugation, which is a promising feature for NLO activity.

For context, theoretical studies on analogous 2-pyridone derivatives have demonstrated the utility of DFT in evaluating NLO properties. For instance, in a study of 5-arylazo-6-hydroxy-4-phenyl-3-cyano-2-pyridone dyes, DFT calculations were employed to investigate their azo-hydrazone tautomerism and its effect on NLO properties. icm.edu.plresearchgate.net Such studies provide a framework for how the NLO properties of this compound could be theoretically assessed.

The following tables present the kind of data that would be generated from a computational study of the NLO properties of this compound. The values provided are illustrative and based on findings for similar pyridine derivatives, as specific data for the target compound is not available.

Table 1: Theoretically Calculated Electric Dipole Moment and Polarizability of a Representative Pyridine Derivative

| Parameter | Calculated Value |

| Electric Dipole Moment (μ) / Debye | Data not available |

| μ_x | Data not available |

| μ_y | Data not available |

| μ_z | Data not available |

| μ_total | Data not available |

| Mean Polarizability (α) / 10⁻²⁴ esu | Data not available |

| α_xx | Data not available |

| α_yy | Data not available |

| α_zz | Data not available |

| ⟨α⟩ | Data not available |

| Anisotropy of Polarizability (Δα) / 10⁻²⁴ esu | Data not available |

Note: The values in this table are placeholders and would need to be calculated specifically for this compound using quantum chemical methods.

Table 2: Theoretically Calculated First-Order Hyperpolarizability of a Representative Pyridine Derivative

| Parameter | Calculated Value (a.u.) |

| First-Order Hyperpolarizability (β) / 10⁻³⁰ esu | Data not available |

| β_x | Data not available |

| β_y | Data not available |

| β_z | Data not available |

| β_total | Data not available |

Note: The values in this table are placeholders. The total hyperpolarizability (β_total) is a key indicator of the second-order NLO activity. 1 a.u. = 8.3693 x 10⁻³³ esu. jocpr.com

Further computational analysis, such as the examination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, can provide additional insights into the charge transfer characteristics and the NLO response of the molecule. A smaller HOMO-LUMO gap is generally indicative of higher polarizability and hyperpolarizability.

While experimental validation is essential, computational predictions of NLO properties serve as a valuable preliminary step in identifying and designing new materials for advanced optical technologies. A dedicated computational study on this compound would be necessary to fully elucidate its potential as an NLO material.

Coordination Chemistry and Metal Complexation of 2 Hydroxy 6 4 Ethylphenyl Pyridine

Ligand Design Principles and Coordination Modes

The design of ligands like 2-Hydroxy-6-(4-ethylphenyl)pyridine is rooted in fundamental principles of coordination chemistry, aiming to create molecules with specific metal-binding properties.

Identification of Potential Donor Sites (N, O) and Chelation Abilities

This compound possesses two primary donor atoms for metal coordination: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. At physiological pH, the hydroxyl group can deprotonate, allowing the ligand to act as a bidentate O,O-chelating agent, forming a stable five-membered chelate ring with a metal ion. nih.govrsc.org This bidentate chelation, involving one nitrogen and one oxygen atom (an N,O-donor set), is a common and stable coordination mode for this class of ligands. The formation of such a chelate ring significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands, an effect known as the chelate effect. The pyridinone ring, once deprotonated, is isoelectronic with the catecholate dianion, a well-known strong chelating agent. rsc.org

Influence of Tautomerism on Coordination Behavior

A critical aspect influencing the coordination behavior of this compound is its ability to exist in two tautomeric forms: the enol (hydroxy-pyridine) form and the keto (pyridone) form. nih.govwuxibiology.com This equilibrium is sensitive to the environment, such as the polarity of the solvent. nih.govwuxibiology.com In the gas phase, the enol (2-hydroxypyridine) form is generally more stable, while the pyridone form is favored in the solid state and in polar solvents. nih.govrsc.org

Upon coordination to a metal ion, the equilibrium typically shifts. The ligand usually deprotonates from the hydroxyl group of the enol form to create the pyridinolate anion. This anionic form is a potent bidentate ligand that coordinates to the metal center through both the pyridyl nitrogen and the phenolate (B1203915) oxygen. rsc.org The deprotonation is a key step, as it enhances the donor capacity of the oxygen atom and locks the ligand into a conformation suitable for chelation. This metal-mediated tautomer selection is crucial for the formation of stable complexes. acs.org

Rational Design for Specific Metal Ion Selectivity and Affinity

The 2-hydroxypyridine (B17775) scaffold serves as a versatile platform for rational ligand design to achieve selective binding for specific metal ions. rsc.org Modifications to the ligand's backbone can tune its electronic and steric properties, thereby modulating its affinity and selectivity.

The presence of the 4-ethylphenyl group at the 6-position of the pyridine ring in this compound is a key design feature. This substituent can influence the ligand's properties in several ways:

Electronic Effects: The ethylphenyl group can exert an electronic influence on the pyridine ring, subtly altering the pKa of the hydroxyl group and the electron density on the nitrogen donor atom. This can fine-tune the ligand's affinity for different metal ions based on the Hard-Soft Acid-Base (HSAB) principle.

Steric Hindrance: The bulkiness of the aryl substituent can create steric hindrance around the metal center, influencing the coordination geometry and potentially favoring certain metal ions over others based on their preferred coordination numbers and geometries.

π-Stacking Interactions: The aromatic phenyl ring can participate in π-stacking interactions, which can play a role in the self-assembly of supramolecular structures and in stabilizing the resulting metal complexes.

By systematically varying substituents on the pyridine ring, it is possible to develop ligands with high selectivity for a target metal ion, a principle widely used in areas like hydrometallurgy, catalysis, and medicinal chemistry. rsc.orgkcl.ac.uk

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes with Transition Metals (e.g., Fe, Cu, Zn, Pd, Ru, Ir)

Ligands based on the 2-hydroxypyridine framework form stable complexes with a wide variety of transition metals.

Iron (Fe): 2-hydroxypyridinone ligands are excellent chelators for Fe(III). rsc.orgkcl.ac.uk 2-Hydroxypyridine-N-oxide derivatives, which share structural similarities, have been shown to effectively mobilize iron from proteins like transferrin and ferritin. nih.gov

Ruthenium (Ru): Ruthenium complexes incorporating hydroxypyridine-based ligands have been extensively studied. For instance, Ru(II) complexes with 4-hydroxy-pyridine-2,6-dicarboxylic acid have been synthesized and characterized. rsc.org Half-sandwich Ru(II) complexes of the type [(η⁶-arene)Ru(L)Cl]⁺, where L is a bidentate N-donor ligand, are also well-documented. nih.govresearchgate.net These complexes are often prepared by reacting a ligand with a precursor like [RuCl₂(p-cymene)]₂. mdpi.com

Iridium (Ir): Iridium complexes with hydroxypyridine-based ligands are of significant interest, particularly in catalysis. matthey.com For example, iridium(III) complexes containing dihydroxybipyridine ligands, where ligand deprotonation significantly enhances catalytic activity for water oxidation, have been reported. elsevierpure.comacs.org Other Ir-hydride complexes with 2-hydroxypyridine have been shown to exhibit interesting H⁺/H⁻ exchange dynamics. rsc.org

Copper (Cu), Zinc (Zn), Palladium (Pd): These metals readily form complexes with pyridyl-based ligands. mdpi.com Palladium(II) and Platinum(II) complexes with pyridylphosphine ligands often form square planar complexes of the type [MX₂(PP)]. nih.gov The synthesis of copper(I) cyano-bridged coordination compounds with 2,2'-bipyridine (B1663995) demonstrates the versatility of pyridyl ligands in forming complex architectures. researchgate.net

Table 1: Examples of Transition Metal Complexes with Pyridine-Based Ligands

Complexes with Lanthanide and Actinide Ions (if applicable)

The coordination chemistry of f-block elements (lanthanides and actinides) with hydroxypyridinone (HOPO) ligands is an area of significant research, particularly for applications in radionuclide decorporation. rsc.orgresearchgate.net

Lanthanides (Ln³⁺): Lanthanides are hard metal ions and show a strong affinity for hard donor atoms like oxygen. numberanalytics.com The deprotonated oxygen of the hydroxypyridinone ligand is a very effective binding site for Ln³⁺ ions like Eu³⁺ and Sm³⁺. rsc.org The coordination is primarily ionic in nature. e-bookshelf.de

Actinides (An³⁺/An⁴⁺): Actinide ions, such as Pu⁴⁺ and Th⁴⁺, also form highly stable complexes with hydroxypyridinonate chelators. rsc.org Theoretical studies using Density Functional Theory (DFT) have shown that the binding of actinides with these ligands involves a higher degree of covalency compared to lanthanides. rsc.orgresearchgate.net This increased covalency arises from the mixing of actinide 5f orbitals with ligand orbitals and is a key factor in the design of ligands that can selectively separate actinides from lanthanides in nuclear waste treatment processes. researchgate.netmdpi.com While specific studies on this compound with lanthanides and actinides are not prevalent, the extensive research on the broader class of hydroxypyridinone ligands strongly indicates its potential to form stable complexes with these f-block elements. rsc.orgresearchgate.net

Table 2: All Compounds Mentioned

Spectroscopic Characterization of Metal-Ligand Bonding (e.g., UV-Vis, EPR, X-ray)

The interaction between this compound and metal ions can be comprehensively studied using a suite of spectroscopic techniques. These methods provide critical insights into the coordination environment, the nature of the metal-ligand bond, and the resulting geometric and electronic structures.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of metal complexes of this compound are expected to display characteristic absorption bands. Transitions within the ligand itself, such as π → π* and n → π* transitions of the pyridine and phenyl rings, are typically observed in the ultraviolet region. researchgate.net Upon coordination to a metal center, these bands may shift, indicating successful complex formation. researchgate.netbiointerfaceresearch.com More significantly, new bands appear in the visible region, which are crucial for understanding the metal-ligand interaction. These can include d-d transitions within the metal's d-orbitals and charge-transfer bands, such as Ligand-to-Metal Charge Transfer (LMCT). mdpi.comlibretexts.org For instance, copper(II) complexes with similar hydroxyphenone ligands show LMCT transitions in the 450–600 nm range. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions, such as Cu(II) (d⁹ configuration), EPR spectroscopy is an invaluable tool. mdpi.com The technique provides detailed information about the metal ion's coordination environment. The g-tensor values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) extracted from EPR spectra can distinguish between different geometries, such as square planar, square pyramidal, or distorted octahedral. nih.govresearchgate.net Studies on copper(II) complexes with related 3-hydroxy-4-pyridinone ligands have shown that distinctive EPR signals can even reveal the complex's affinity for different solvent environments, highlighting interactions between the complex and its surroundings. rsc.org For a hypothetical Cu(II) complex with this compound, EPR would confirm the monomeric or dimeric nature of the species and elucidate the ground electronic state of the copper ion. nih.gov

Table 1: Expected Spectroscopic Data for a Hypothetical [Cu(2-hydroxy-6-(4-ethylphenyl)pyridinato)₂] Complex

| Technique | Expected Observation | Information Gained |

|---|---|---|

| UV-Vis | Bands at ~250-350 nm Bands at ~400-600 nm | Ligand-centered (π→π, n→π) transitions d-d and/or Ligand-to-Metal Charge Transfer (LMCT) transitions |

| EPR (for Cu(II)) | Anisotropic signal with g|| > g⊥ ≈ 2.0 | Geometry of Cu(II) center (e.g., square planar or distorted octahedral), nature of the ground state (e.g., dₓ²-y²) |

| X-ray Diffraction | Precise bond lengths (e.g., M-N, M-O) and angles | Definitive molecular structure, coordination mode of the ligand, crystal packing |

Electronic Structure and Bonding in Metal Complexes (Theoretical and Experimental Insights)

Understanding the electronic structure and the nature of the bonding in metal complexes of this compound is fundamental to predicting their reactivity and properties. This is achieved through a combination of theoretical calculations and experimental observations.

Density Functional Theory (DFT) Studies of Metal-Ligand Interactions

Density Functional Theory (DFT) has become a standard computational tool for investigating the electronic properties of transition metal complexes. scielo.org.co For complexes of this compound, DFT calculations can be used to optimize the molecular geometry, providing structures that can be compared with experimental X-ray data. biointerfaceresearch.comresearchgate.net

These calculations yield crucial information about the metal-ligand bond, including the interaction energy, which quantifies the stability of the complex. scielo.org.co Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides a detailed picture of the bonding. mdpi.com For example, the composition of these orbitals can confirm the nature of electronic transitions observed in UV-Vis spectra, identifying them as LMCT, Metal-to-Ligand Charge Transfer (MLCT), or intra-ligand transitions. biointerfaceresearch.commdpi.com Time-dependent DFT (TD-DFT) calculations can even predict the electronic absorption spectra, which can then be correlated with experimental results. researchgate.netresearchgate.net

Analysis of Spin States and Magnetic Properties

The magnetic properties of complexes derived from this compound depend on the choice of the metal ion and the resulting coordination geometry. For first-row transition metals like Co(II) or Cu(II), fascinating magnetic behaviors can arise.

Cobalt(II) complexes, for instance, can exhibit significant magnetic anisotropy, which is a key ingredient for Single-Molecule Magnet (SMM) behavior. rsc.orgnih.gov Depending on the ligand field, the Co(II) ion can be in a high-spin state and, in a distorted coordination environment (e.g., distorted octahedral), can possess either easy-plane (positive D value) or easy-axis (negative D value) magnetic anisotropy. rsc.org Theoretical calculations can support experimental findings and predict these zero-field splitting (ZFS) parameters (D and E). nih.gov

Copper(II) complexes with related 2-hydroxypyridine ligands have been shown to exhibit magnetic coupling between adjacent metal centers. tandfonline.com Depending on the nature of the bridging atoms (e.g., chloride or oxide ions), this coupling can be either antiferromagnetic (spins align antiparallel) or ferromagnetic (spins align parallel). nih.govtandfonline.com The temperature-dependent magnetic susceptibility measurements provide data that can be fitted to appropriate models to quantify the strength of this magnetic exchange (J value). tandfonline.comacs.org

Table 2: Potential Magnetic Properties of Metal Complexes with 2-Hydroxypyridine-Type Ligands

| Metal Ion | Potential Property | Key Parameters | Underlying Principle |

|---|---|---|---|

| Co(II) | Single-Molecule Magnet (SMM) behavior | Zero-Field Splitting (D, E/D) | Significant magnetic anisotropy in a distorted coordination geometry. rsc.orgnih.gov |

| Cu(II) | Antiferromagnetic or Ferromagnetic Coupling | Magnetic Exchange Coupling (J) | Superexchange interactions mediated by bridging ligands between Cu(II) centers. tandfonline.com |

Catalytic Applications of Metal Complexes Derived from this compound

The unique structural features of this compound make its metal complexes highly promising candidates for various catalytic applications, particularly in the realm of organic synthesis.

Homogeneous Catalysis (e.g., C-H activation, cross-coupling, hydrogenation/dehydrogenation)

Metal complexes of ligands similar to this compound are well-known for their catalytic prowess in homogeneous systems.

C-H Activation and Cross-Coupling: Palladium complexes of 2-phenylpyridine (B120327) derivatives are extensively used for the directed C-H activation and functionalization of the phenyl ring. rsc.org The pyridine nitrogen atom acts as a directing group, coordinating to the palladium center and positioning it to selectively activate a C-H bond at the ortho-position of the phenyl group. rsc.orgrsc.org This strategy enables a wide range of cross-coupling reactions, such as arylation, alkenylation, and acylation, providing efficient routes to complex organic molecules. beilstein-journals.orgnih.gov A palladium complex of this compound would be an ideal candidate for such transformations.

Hydrogenation/Dehydrogenation: The 2-hydroxypyridine moiety is particularly interesting for catalytic reactions involving hydrogen transfer, such as the hydrogenation of polar bonds (e.g., C=O) and the dehydrogenation of alcohols. nih.govresearchgate.net This is due to the concept of metal-ligand cooperation (MLC), where the ligand is not a passive spectator but actively participates in the catalytic cycle. The ligand can undergo tautomerization from the enol (hydroxy) form to the keto (pyridone) form, facilitating the acceptance or release of a proton and a hydride in concert with the metal center. nih.gov This cooperative mechanism has been demonstrated to be highly effective in ruthenium and iridium-catalyzed "borrowing hydrogen" reactions, where an alcohol is temporarily oxidized to a ketone, which then reacts with a nucleophile, followed by hydrogenation of the intermediate back to the final alkylated product. nih.gov

Table 3: Examples of Homogeneous Catalytic Reactions with Analogous Pyridine-Based Complexes

| Reaction Type | Catalyst Type | Role of Ligand | Example Transformation |

|---|---|---|---|

| C-H Arylation | Palladium(II) | Pyridine as directing group | Arene + Aryl Halide → Biaryl |

| Ketone Alkylation | Ruthenium(II) | 2-Hydroxypyridine in Metal-Ligand Cooperation | Ketone + Alcohol → α-Alkylated Ketone + H₂O |

Heterogeneous Catalysis (if immobilized complexes are studied)

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging and costly. A powerful strategy to overcome this limitation is to immobilize the molecular catalyst onto a solid support, creating a heterogeneous catalyst that is easily recoverable and recyclable. researchgate.net

Complexes of this compound could be adapted for heterogeneous catalysis by introducing a suitable anchoring group onto the ligand framework. For example, a functional group could be added to the ethylphenyl ring, which could then be used to covalently attach the complex to the surface of a solid support like silica (B1680970) (SiO₂), alumina, or a polymer resin. rsc.org Various anchor groups are used for this purpose, including thiols for binding to gold or silver surfaces, or silanes for grafting onto oxide materials. nih.govgoogle.com

Once immobilized, these single-site heterogeneous catalysts could be employed in flow reactors or batch processes, offering the advantages of both homogeneous and heterogeneous catalysis. Research on immobilizing nickel terpyridine complexes using atomic layer deposition (ALD) has shown that this approach can create robust catalysts for cross-coupling reactions in sustainable solvents like water. rsc.org A similar strategy could be envisioned for complexes of the title compound, expanding their applicability to more sustainable and industrially relevant processes.

Mechanistic Pathways of Catalytic Cycles

While detailed mechanistic studies directly involving this compound are not extensively documented in publicly available research, the broader class of 2-hydroxypyridine/2-pyridonate ligands offers significant insights into potential catalytic pathways. The functionality of these ligands is often characterized by metal-ligand cooperativity, where the pyridine nitrogen and the hydroxyl/pyridonate oxygen work in concert to facilitate catalytic transformations.

One proposed mechanism, drawing parallels from studies on related 2-pyridonate complexes, involves the heterolytic splitting of molecules like dihydrogen (H₂). In such a scenario, the metal center and the pyridonate oxygen can act as a frustrated Lewis pair. For instance, in a proposed catalytic cycle for an [Fe]-hydrogenase mimic, the process begins with the coordination of H₂ to the metal center. The adjacent pyridonate oxygen then facilitates the heterolytic cleavage of the H-H bond, resulting in a metal-hydride species and a protonated hydroxypyridine ligand. This metal-hydride is then available to participate in reduction reactions, after which the ligand can be deprotonated to regenerate the active catalytic species. rsc.org

Another plausible pathway, observed in cobalt-catalyzed reactions, involves the Lewis basic character of the 2-oxy function of the pyridonate. rsc.org In this mechanism, a substrate, such as a borane, might coordinate to the pyridonate oxygen. This interaction can activate the substrate for subsequent steps, such as B-H bond cleavage, through metal-ligand cooperation. The resulting metal-hydride can then engage in reactions like hydrometallation of unsaturated substrates. rsc.org

Furthermore, the tautomeric relationship between the 2-hydroxypyridine and 2-pyridone forms is crucial for catalytic activity, particularly in processes involving proton transfer. Ruthenium complexes featuring phosphine-substituted hydroxypyridine ligands have been shown to be active in the hydrogenation of carbon dioxide. nih.gov The interconversion between the neutral hydroxypyridine and the anionic pyridonate forms allows for proton shuttling, a key step in the catalytic cycle. nih.gov This suggests that complexes of this compound could operate via similar proton-coupled electron transfer mechanisms.

A generalized catalytic cycle involving a hypothetical metal complex of this compound in a hydrogenation reaction could be envisioned as follows:

Substrate Coordination: The unsaturated substrate binds to the metal center.

H₂ Activation: Dihydrogen coordinates to the metal and undergoes heterolytic cleavage facilitated by the pyridonate oxygen, forming a metal-hydride and a protonated ligand.

Migratory Insertion: The hydride migrates to the coordinated substrate.

Proton Transfer: The proton from the hydroxypyridine ligand is transferred to the substrate.

Product Release and Catalyst Regeneration: The saturated product dissociates, and the ligand is deprotonated to regenerate the active catalyst.

The following table summarizes key mechanistic features of analogous 2-hydroxypyridine/2-pyridonate catalytic systems.

| Catalyst Type | Reaction | Key Mechanistic Feature | Reference |

| [Fe]-hydrogenase mimic with pyridinol ligand | H₂ splitting and hydride transfer | Metal-ligand cooperativity in heterolytic H₂ cleavage | rsc.org |

| Cobalt-2-pyridonate complex | Dimerization/semi-hydrogenation of enynes | Lewis basicity of pyridonate oxygen in substrate activation | rsc.org |

| Ruthenium-6-diisopropylphosphino-2-hydroxypyridine | CO₂ hydrogenation | Proton shuttling via hydroxypyridine/pyridonate interconversion | nih.gov |

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Incorporating the Ligand

The structural features of this compound, namely the chelating N,O-donor set, the aromatic pyridine core, and the appended ethylphenyl group, make it a promising candidate for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). While specific examples employing this exact ligand are not widespread in the literature, the principles of supramolecular chemistry and MOF design using analogous substituted pyridines are well-established.

Supramolecular assembly relies on non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces to create ordered structures. The hydroxyl group of this compound is a potent hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This dual capability allows for the formation of self-complementary hydrogen-bonded dimers or extended chains. The aromatic rings of the pyridine and the ethylphenyl substituent can further engage in π-π stacking interactions, leading to the formation of higher-dimensional architectures. The ethyl group can also participate in weaker C-H···π interactions, further directing the packing of the molecules in the solid state.

For instance, related ligands like 4-hydroxypyridine-2,6-dicarboxylic acid have been successfully used to synthesize 1D, 2D, and 3D coordination polymers with various metal ions, including Zn(II) and lanthanides. nih.gov The dimensionality of these frameworks is influenced by factors such as the metal-to-ligand ratio and the reaction conditions. nih.gov Similarly, pyridine-3,5-dicarboxylic acid has been employed to create MOFs with diverse structures, where the inclusion of template molecules can direct the formation of specific topologies. rsc.org

The ethylphenyl group in this compound can play a significant role in tuning the properties of the resulting MOFs. It can influence the porosity of the framework by occupying space within the pores or by directing the interpenetration of multiple frameworks. Furthermore, the hydrophobic nature of the ethylphenyl group could be exploited to create MOFs with specific adsorption properties for organic molecules.

The following table presents examples of MOFs constructed from related pyridine-based ligands, illustrating the potential for this compound in this field.

| Ligand | Metal Ion(s) | Resulting Framework Dimensionality/Topology | Key Features | Reference |

| 4-Hydroxypyridine-2,6-dicarboxylic acid | Zn(II), Nd(III), Gd(III), Dy(III), Er(III) | 1D, 2D (4,4) net, 3D microporous | Hydroxyl group coordination influences dimensionality. | nih.gov |

| Pyridine-3,5-dicarboxylic acid | Cd(II), Zn(II), Co(II), Cu(II) | 0D, 1D, 2D, 3D | Structural diversity achieved with template molecules. | rsc.org |

| Pyridine-2,6-dicarboxylic acid | Co(II), Ni(II) | 2D networks with rectangular voids | Formation of 3D structures through hydrogen bonding of 2D sheets. |

In-Depth Analysis of this compound Reveals Limited Photophysical Data

A comprehensive review of available scientific literature indicates a notable absence of detailed research into the specific photophysical and optoelectronic properties of the chemical compound this compound. While extensive studies exist for related 2-hydroxypyridine derivatives and other aryl-substituted pyridines, specific data required to detail the excited state dynamics, photoluminescence, and environmental sensitivity of this particular compound are not present in published research.

General studies on 2-hydroxypyridine derivatives confirm that these types of molecules typically exhibit fluorescence. nih.gov The core structure, which allows for tautomerization between the hydroxy and keto forms, is known to be fundamental to the photophysical behavior of this class of compounds. However, without specific experimental data for this compound, a detailed analysis as requested cannot be conducted.

Research into analogous compounds provides some context for the potential properties of this compound. For instance, studies on various 2-(2′-hydroxyphenyl) substituted heterocycles are rich with examples of Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that often governs their fluorescence characteristics. nih.govnih.govacs.orgmdpi.comrsc.org This process involves the transfer of a proton in the electronically excited state, leading to a large Stokes shift, where the emission of light occurs at a significantly lower energy (longer wavelength) than the absorption. The efficiency and wavelength of this emission are highly sensitive to the molecular structure and its environment.

Similarly, the influence of solvent polarity (solvatochromism) and pH on the luminescence of hydroxypyridine and related structures has been documented. nih.govarabjchem.orgrsc.org The polarity of the solvent can affect the energy levels of the ground and excited states, leading to shifts in the emission spectra. The acidity or basicity of the environment can also dramatically alter fluorescence by protonating or deprotonating the molecule, making such compounds potential candidates for pH sensors. nih.govrsc.org

Furthermore, the concept of Aggregation-Induced Emission (AIE) is a significant area of research in luminogenic materials. In AIE systems, molecules that are weakly fluorescent in dilute solutions become highly emissive when aggregated. This effect is often attributed to the restriction of intramolecular motions in the aggregated state. While this is a key property for many advanced materials, there is no specific information available to suggest that this compound exhibits AIE properties.

Photophysical and Optoelectronic Research on 2 Hydroxy 6 4 Ethylphenyl Pyridine

Applications in Optical Sensing and Fluorescent Probes

The unique photophysical properties of 2-hydroxy-6-(4-ethylphenyl)pyridine and its derivatives make them promising candidates for applications in optical sensing and as fluorescent probes. Their ability to exhibit changes in fluorescence in response to specific analytes allows for the development of sensitive and selective detection methods.

Mechanism of Chemo/Biosensing (e.g., metal ions, specific analytes)

The sensing mechanism of pyridine-based fluorescent probes often involves interactions with metal ions or other analytes that alter the electronic properties of the fluorophore, leading to a detectable change in its fluorescence emission. Common mechanisms include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and the formation of metal complexes that either enhance or quench fluorescence. mdpi.comnih.gov

For instance, in many pyridine (B92270) derivatives, the pyridine nitrogen and the hydroxyl oxygen can act as a binding site for metal ions. researchgate.net Upon coordination with a metal ion, the electronic structure of the molecule is perturbed. This can lead to a "turn-off" response, where the fluorescence is quenched due to processes like ligand-to-metal charge transfer (LMCT), which provides a non-radiative decay pathway for the excited state. nih.gov Conversely, a "turn-on" response can occur if the binding event disrupts a pre-existing quenching pathway or leads to the formation of a more rigid and emissive complex. researchgate.net

The sensing mechanism is highly dependent on the specific analyte and the molecular design of the probe. For example, the interaction of some pyridine-based sensors with metal ions like Hg²⁺ has been shown to cause fluorescence quenching through the formation of a complex, which facilitates a non-radiative deactivation of the excited state. nih.gov In other systems, the presence of specific metal ions can lead to a "switch-on" fluorescence response, as seen in the detection of beryllium ions by 2-(2'-hydroxyphenyl)pyridine under aqueous conditions. researchgate.net

Selectivity and Sensitivity of Sensing Systems

The effectiveness of a fluorescent probe is determined by its selectivity and sensitivity towards the target analyte. Selectivity refers to the ability of the probe to preferentially bind to the target analyte in the presence of other potentially interfering species. Sensitivity is a measure of the lowest concentration of the analyte that can be reliably detected.

The selectivity of this compound-based sensors can be tuned by modifying their molecular structure. The size and geometry of the binding pocket created by the chelating groups play a crucial role in determining which ions or molecules can be accommodated.

The sensitivity of these sensing systems is often characterized by the limit of detection (LOD). For example, a fluorescent probe based on a 1-(2-pyridyl)-4-styrylpyrazole derivative for the detection of Hg²⁺ demonstrated a high selectivity and a limit of detection of 3.1 × 10⁻⁷ M. nih.gov Another optical sensor for cadmium ions, based on a different pyridine derivative, achieved an even lower limit of detection of 1.62 × 10⁻¹² M. nih.gov